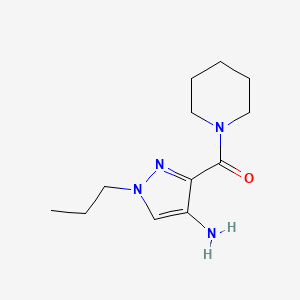

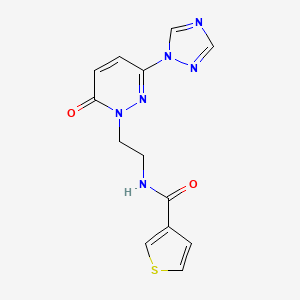

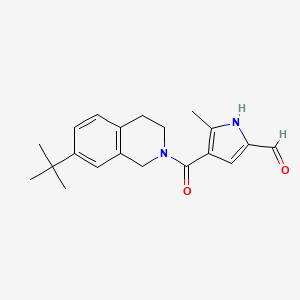

![molecular formula C9H12N2O2 B2367007 Methyl N-[(4-aminophenyl)methyl]carbamate CAS No. 850791-48-9](/img/structure/B2367007.png)

Methyl N-[(4-aminophenyl)methyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl N-[(4-aminophenyl)methyl]carbamate” is an organic compound. Its IUPAC name is methyl 4-aminobenzylcarbamate .

Molecular Structure Analysis

The molecular structure of “Methyl N-[(4-aminophenyl)methyl]carbamate” is represented by the InChI code: 1S/C9H12N2O2/c1-13-9(12)11-6-7-2-4-8(10)5-3-7/h2-5H,6,10H2,1H3,(H,11,12) . The molecular weight of this compound is 180.21 .Physical And Chemical Properties Analysis

“Methyl N-[(4-aminophenyl)methyl]carbamate” is a powder at room temperature . It has a melting point of 84-86 degrees Celsius .Scientific Research Applications

Spectral and Luminescent Properties Study

Methyl N-[(4-aminophenyl)methyl]carbamate has been used in the study of spectral and luminescent properties. The compound forms 1:3 hydrogen bonded complexes with water, and these complexes have been studied using methods of quantum chemistry and the theory of intramolecular photophysical processes .

Photolysis Research

This compound has also been used in photolysis research. The photolysis (light-induced breaking of chemical bonds) of the hydrogen bonded complexes of Methyl N-[(4-aminophenyl)methyl]carbamate has been studied . This research can help understand how the compound behaves under certain conditions and can lead to the development of new materials and processes.

Proteomics Research

Methyl N-[(4-aminophenyl)methyl]carbamate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify proteins, and investigate the structure and function of proteins.

Carbamoylation of Amines

The compound has been used in the carbamoylation of amines . Carbamoylation is a chemical reaction that involves the introduction of a carbamoyl group (CONH2) into a molecule. This reaction is important in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Synthesis of Carbamate Esters

Methyl N-[(4-aminophenyl)methyl]carbamate is used in the synthesis of carbamate esters . Carbamate esters are an important class of organic compounds that find wide application in the chemical industry. They are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and can also be used as protecting groups for amine functionality .

Environmental Research

The compound is used in environmental research. Specifically, it is used in the study of environmentally friendly processes for the synthesis of carbamates from amines . This research is important in the development of sustainable and efficient chemical processes.

Safety and Hazards

“Methyl N-[(4-aminophenyl)methyl]carbamate” is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302, H315, H319, and H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

methyl N-[(4-aminophenyl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-9(12)11-6-7-2-4-8(10)5-3-7/h2-5H,6,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQVSXFZFMRDFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-[(4-aminophenyl)methyl]carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

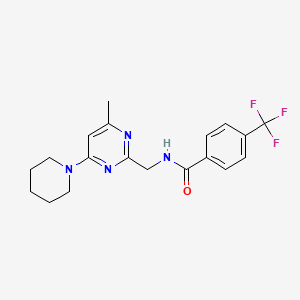

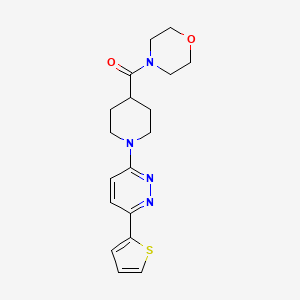

![4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2366925.png)

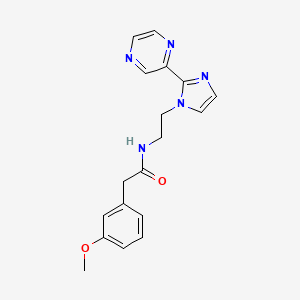

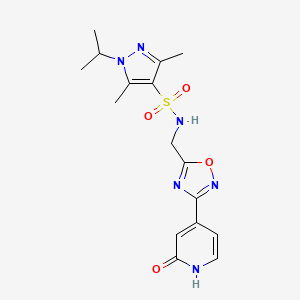

![2-Chloro-N-[1-cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]propanamide](/img/structure/B2366935.png)

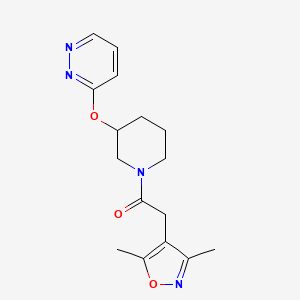

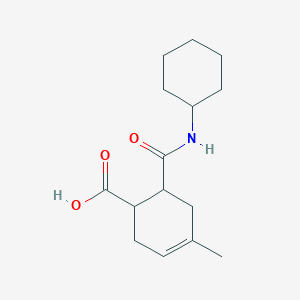

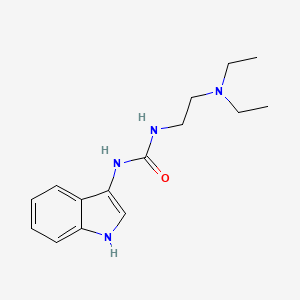

![2-methyl-N-(2-(thiophen-3-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2366936.png)

![N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B2366938.png)